

Spectroscopic Blueprint of 2-Hydrazinoquinoxaline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Hydrazinoquinoxaline

Cat. No.: B1584267

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Abstract

This technical guide provides a comprehensive spectroscopic analysis of **2-hydrazinoquinoxaline** ($C_8H_8N_4$), a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the structural elucidation and characterization of **2-hydrazinoquinoxaline** and its analogs. The synthesis of such compounds often involves the reaction of a halo-quinoxaline with hydrazine, making robust analytical characterization paramount.[3]

Introduction: The Quinoxaline Core and the Hydrazino Moiety

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmacologically active agents, exhibiting a wide range of biological activities.[4][5] The fusion of a benzene ring and a pyrazine ring creates a unique electronic environment that is amenable to diverse chemical modifications. The introduction of a hydrazino ($-NHNH_2$) group at the 2-position of the quinoxaline ring system significantly

influences its chemical reactivity and biological profile, making a thorough understanding of its spectroscopic signature essential for research and development. This guide will systematically dissect the ^1H NMR, ^{13}C NMR, IR, and Mass spectra of **2-hydrazinoquinoxaline**, providing both theoretical grounding and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For **2-hydrazinoquinoxaline**, both ^1H and ^{13}C NMR provide critical information about the arrangement of atoms and the electronic environment within the molecule.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

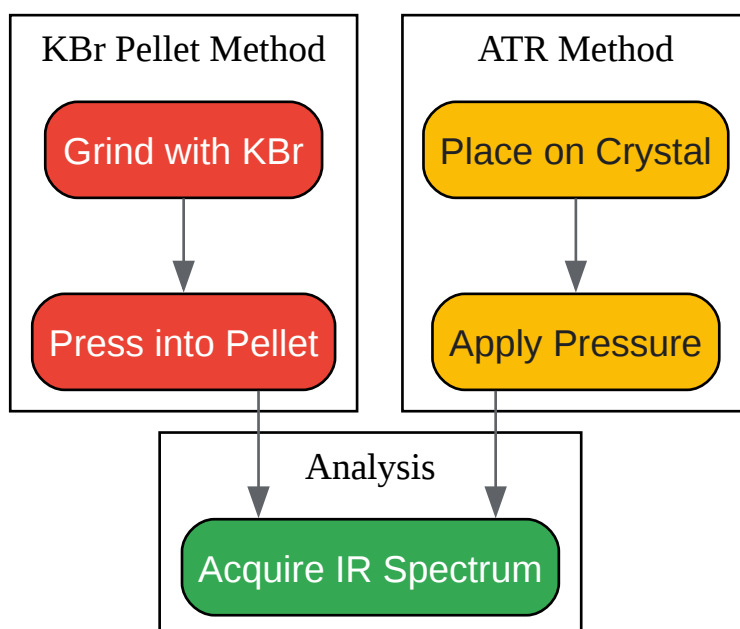
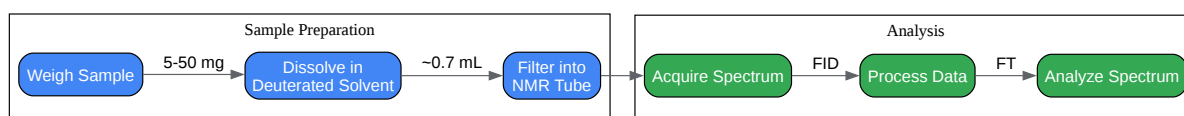
- **2-hydrazinoquinoxaline** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
- Deuterated solvent (e.g., DMSO-d_6 , CDCl_3)
- 5 mm NMR tubes
- Pipettes and vials
- Glass wool

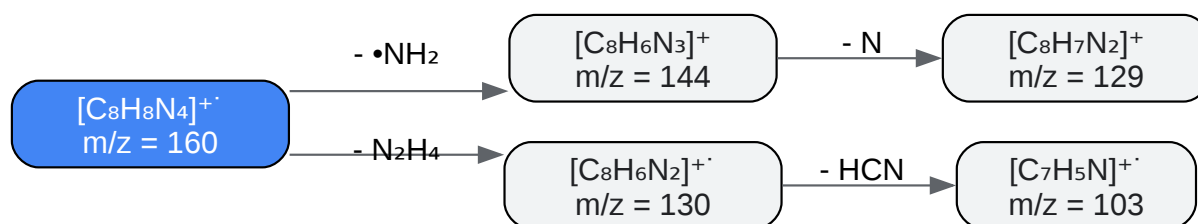
Procedure:

- **Solvent Selection:** Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide- d_6 (DMSO-d_6) is often a good choice for polar compounds like **2-hydrazinoquinoxaline**.
- **Sample Dissolution:** Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

- **Filtration:** To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- **Sample Volume:** Ensure the final volume in the NMR tube is sufficient to cover the detection coils of the spectrometer, typically around 4-5 cm.
- **Standard Referencing:** The residual solvent peak (e.g., DMSO- d_5 at ~2.50 ppm for 1H and ~39.52 ppm for ^{13}C) is commonly used as an internal reference.

Diagram: NMR Sample Preparation Workflow





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